molecular formula C21H20N2O4S B2880263 1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 941973-78-0

1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2880263
CAS No.: 941973-78-0
M. Wt: 396.46
InChI Key: AZRDQPNTEUSCLZ-UHFFFAOYSA-N
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Description

1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a pyridazine ring substituted with a 3,4,5-trimethoxyphenyl group and a phenyl group

Biochemical Analysis

Biochemical Properties

The Trimethoxyphenyl (TMP) group in 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone has shown to have a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The TMP group in 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of a pyridazine ring with a 3,4,5-trimethoxyphenyl group and a sulfanylethanone moiety. This unique structure may impart specific biological activities that are not observed in similar compounds .

Properties

IUPAC Name

1-phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-25-18-11-15(12-19(26-2)21(18)27-3)16-9-10-20(23-22-16)28-13-17(24)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRDQPNTEUSCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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